tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted tert-butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and subsequent functionalization.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-aminomethylpyrrolidine-1-carboxylate: Lacks the benzyloxycarbonyl group, making it more reactive but less selective.
Benzyl (3R)-3-aminomethylpyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
Tert-butyl (3R)-3-({[(methoxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate: Contains a methoxycarbonyl group, altering its electronic properties and reactivity.
Uniqueness
Tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, a benzyloxycarbonyl-protected amine, and a pyrrolidine ring. This combination provides a balance of stability, reactivity, and selectivity, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKRLSPLMADFS-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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